5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol
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Overview
Description
5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5th position and a triazolyl group at the 2nd position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Phenol: The final step involves coupling the triazole ring with a phenol derivative under suitable conditions, such as in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Antimicrobial Agents: Exhibits potential antimicrobial activity against various pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly antifungal and anticancer agents.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Dye Industry: Employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Disruption of Cellular Processes: In antimicrobial applications, it disrupts essential cellular processes in pathogens, leading to their death.
Comparison with Similar Compounds
- 5-Chloro-2-(3-chloromethyl-4H-1,2,4-triazol-4-yl)phenyl ketone
- 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Comparison:
- Structural Differences: While these compounds share the triazole and chloro groups, their additional substituents (e.g., chloromethyl or methyl groups) lead to different chemical properties and reactivities.
- Unique Properties: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is unique due to its phenolic hydroxyl group, which imparts distinct reactivity and potential for hydrogen bonding, influencing its biological activity and solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H6ClN3O |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H |
InChI Key |
HAFGLLBOLFHTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)N2C=NN=C2 |
Origin of Product |
United States |
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